molecular formula C9H16O3 B2531711 2-(1-Methoxycyclohexyl)acetic acid CAS No. 1785418-85-0

2-(1-Methoxycyclohexyl)acetic acid

Cat. No.: B2531711
CAS No.: 1785418-85-0
M. Wt: 172.224
InChI Key: LHGYOSVDAXBJDX-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C₉H₁₆O₃ It is characterized by a cyclohexane ring substituted with a methoxy group and an acetic acid moiety

Scientific Research Applications

2-(1-Methoxycyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Safety and Hazards

The safety data sheet for 2-(1-Methoxycyclohexyl)acetic acid indicates that it is a hazardous substance . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclohexyl)acetic acid typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxycyclohexane. This intermediate is then subjected to a carboxylation reaction using carbon dioxide to yield the final product. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-Hydroxycyclohexyl)acetic acid.

    Reduction: Formation of 2-(1-Methoxycyclohexyl)ethanol.

    Substitution: Formation of various substituted cyclohexyl acetic acids depending on the substituent used.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyacetic acid: Similar structure but lacks the cyclohexane ring.

    Cyclohexylacetic acid: Similar structure but lacks the methoxy group.

    2-(1-Hydroxycyclohexyl)acetic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

2-(1-Methoxycyclohexyl)acetic acid is unique due to the presence of both a methoxy group and a cyclohexane ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-methoxycyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGYOSVDAXBJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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